molecular formula C19H15F3N2O4 B2933304 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide CAS No. 953232-44-5

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide

Cat. No.: B2933304
CAS No.: 953232-44-5
M. Wt: 392.334
InChI Key: GWWICSMLDOGJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide features a 1,2-oxazole core substituted at position 5 with a 3,4-dimethoxyphenyl group and at position 3 with an acetamide moiety linked to a 2,3,4-trifluorophenyl ring. The oxazole ring contributes to π-π stacking and hydrogen-bonding capabilities, while the trifluorophenyl group may improve lipophilicity and bioavailability.

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4/c1-26-14-6-3-10(7-16(14)27-2)15-8-11(24-28-15)9-17(25)23-13-5-4-12(20)18(21)19(13)22/h3-8H,9H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWICSMLDOGJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NC3=C(C(=C(C=C3)F)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable dimethoxyphenyl halide.

    Formation of the Trifluorophenylacetamide Moiety: The trifluorophenylacetamide moiety can be synthesized through an acylation reaction involving a trifluorophenylamine and an acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-fluorophenyl)acetamide (BG02302)

  • Structure : Differs only in the fluorophenyl substituent (2-fluoro vs. 2,3,4-trifluoro).
  • Molecular Weight : 356.35 g/mol vs. an estimated 376–380 g/mol for the target compound.
  • Increased fluorine content may improve metabolic stability and membrane permeability due to higher lipophilicity (logP) .

N-(5-Methyl-1,2-oxazol-3-yl)-2-[(3,4-dimethoxyphenyl)methylideneamino]oxyacetamide

  • Structure: Replaces the trifluorophenyl group with a methylideneaminooxy-linked dimethoxyphenyl moiety.
  • Key Differences: The methylideneaminooxy group introduces a Schiff base-like structure, which may reduce hydrolytic stability compared to the acetamide linkage in the target compound. The absence of fluorine substituents likely results in lower lipophilicity and altered pharmacokinetic properties .

2-((5-(4-(2-(3,4-Dimethoxyphenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

  • Structure : Features a 1,3,4-thiadiazole core with a piperazinyl group and sulfur atom.
  • Key Differences: The thiadiazole ring may confer greater metabolic resistance compared to the oxazole ring but could reduce π-stacking interactions.

2-(2,4-Dioxothiazolidin-3-yl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

  • Structure : Contains a 1,3,4-oxadiazole ring and a thiazolidinedione moiety.
  • Key Differences :
    • The oxadiazole-thiazolidinedione combination is associated with anticancer activity, as demonstrated in studies of similar compounds .
    • The dioxothiazolidinyl group may enhance hydrogen-bonding interactions but reduce stability under reducing conditions compared to the trifluorophenyl group.

Structural and Functional Data Table

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 1,2-Oxazole 3,4-Dimethoxyphenyl, 2,3,4-Trifluorophenyl ~376–380 (estimated) High lipophilicity, potential enhanced binding
BG02302 1,2-Oxazole 3,4-Dimethoxyphenyl, 2-Fluorophenyl 356.35 Moderate metabolic stability
N-(5-Methyl-1,2-oxazol-3-yl)-2-[(3,4-dimethoxyphenyl)methylideneamino]oxyacetamide 1,2-Oxazole Methylideneaminooxy, 5-Methyloxazole N/A Schiff base instability
2-((5-(4-(2-(3,4-Dimethoxyphenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide 1,3,4-Thiadiazole Piperazinyl, Thioether 518.61 Improved solubility in acidic media
2-(2,4-Dioxothiazolidin-3-yl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide 1,3,4-Oxadiazole Thiazolidinedione 378.35 Anticancer activity

Key Findings and Implications

  • Fluorine Substitution: The trifluorophenyl group in the target compound likely enhances binding affinity and metabolic stability compared to monofluorinated or non-fluorinated analogs .
  • Heterocyclic Core : Oxazole derivatives generally exhibit better π-stacking than thiadiazoles or oxadiazoles but may have lower metabolic resistance .
  • Toxicity Predictions : Compounds with ester groups (e.g., triazole derivatives in ) show variable acute toxicity profiles, suggesting the acetamide group in the target compound may offer a safer profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.